Levomepromazine maleate

Catalog No.
S532966
CAS No.
7104-38-3
M.F
C23H28N2O5S
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levomepromazine maleate

CAS Number

7104-38-3

Product Name

Levomepromazine maleate

IUPAC Name

(Z)-but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m1./s1

InChI Key

IFLZPECPTYCEBR-VIEYUMQNSA-N

SMILES

Array

solubility

5.25e-03 g/L

Synonyms

Levomepromazine Maleate; Methotrimeprazine Maleate; Nozinan

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=C/C(=O)O)\C(=O)O

The exact mass of the compound Levomepromazine maleate is 444.1719 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Levomepromazine maleate is a highly stable, crystalline aliphatic phenothiazine derivative widely procured as an active pharmaceutical ingredient (API) for antipsychotic, antiemetic, and palliative care formulations. Characterized by a defined melting point of 176–179 °C and a reliable orthorhombic crystal structure, the maleate salt offers excellent solid-state stability compared to its free base. It exhibits potent antagonism across dopamine D2, 5-HT2, and alpha-1 adrenergic receptors, making it a critical precursor for high-efficacy sedative and analgesic oral solid dosage forms .

Procurement substitution between levomepromazine maleate and levomepromazine hydrochloride is not viable due to divergent physicochemical profiles tailored to specific dosage forms. The hydrochloride salt is highly water-soluble and hygroscopic, making it strictly suited for aqueous injections and liquid solutions [1]. In contrast, the maleate salt possesses low aqueous solubility (approximately 0.3% at 20 °C) and superior non-hygroscopic crystalline stability, which is mandatory for preventing API degradation in oral solid tablet matrices. Furthermore, substituting with the broader class benchmark, chlorpromazine, fails in palliative formulations because levomepromazine maleate delivers significantly higher 5-HT2 and alpha-1 receptor affinities, translating to the necessary increased sedative and analgesic potency required for terminal care .

Aqueous Solubility and Solid-State Suitability for Tableting

Salt selection fundamentally dictates the manufacturing application of levomepromazine. Levomepromazine maleate demonstrates low aqueous solubility (approx. 0.3% at 20 °C), which confers high solid-state stability and resistance to moisture uptake during tablet compression. In direct contrast, levomepromazine hydrochloride acts as a highly soluble compound under physiological pH, making it optimal for liquid injections but prone to hygroscopic instability in solid forms [1].

Evidence DimensionAqueous solubility and formulation fit
Target Compound DataLevomepromazine maleate (~0.3% solubility at 20 °C; optimized for solid oral tablets)
Comparator Or BaselineLevomepromazine hydrochloride (Highly soluble; optimized for aqueous injections)
Quantified DifferenceDistinct solubility profiles dictate exclusive use in solid (maleate) vs. liquid (hydrochloride) formulations.
ConditionsStandard physiological pH and 20 °C ambient handling.

Ensures buyers select the correct API salt form to prevent formulation failure, moisture degradation, or dissolution issues in the final dosage form.

Receptor Affinity and Clinical Potency vs. Standard Phenothiazines

In neuropharmacological applications, levomepromazine maleate significantly outperforms standard baseline phenothiazines like chlorpromazine in specific receptor pathways. It exhibits high-affinity blockade of D2 receptors (Ki ~4.3–8.6 nM) combined with enhanced 5-HT2 and alpha-1 adrenergic antagonism [1]. Clinically, this translates to a substantially more potent sedative and analgesic effect than chlorpromazine, allowing for effective management of severe chronic pain and psychomotor agitation at controlled dosages .

Evidence DimensionSedative and analgesic potency via receptor affinity
Target Compound DataLevomepromazine maleate (High 5-HT2/alpha-1 affinity; D2 Ki ~4.3-8.6 nM)
Comparator Or BaselineChlorpromazine (Lower relative affinity and clinical sedative/analgesic potency)
Quantified DifferenceLevomepromazine requires lower relative dosing for equivalent antiemetic and analgesic control due to broader receptor antagonism.
ConditionsIn vitro receptor binding assays and clinical palliative administration.

Validates the procurement of levomepromazine maleate over cheaper, standard chlorpromazine for specialized palliative and severe agitation formulations.

Thermal Stability and Crystalline Predictability

For industrial API processing, thermal stability and crystal lattice predictability are paramount. Levomepromazine maleate crystallizes in a stable orthorhombic P 21 21 21 space group with a well-defined melting point range of 176–179 °C [1]. This high melting point and stable lattice structure prevent polymorphic transitions or API melting during high-shear milling and tableting processes, a common failure point when handling less stable free-base phenothiazines or amorphous mixtures .

Evidence DimensionThermal processing stability
Target Compound DataLevomepromazine maleate (Stable orthorhombic crystal, MP 176–179 °C)
Comparator Or BaselineAmorphous phenothiazines / Free base (Lower thermal thresholds, prone to shear-degradation)
Quantified DifferenceThe maleate salt provides a rigid, high-melting crystalline matrix that withstands standard pharmaceutical milling without phase transition.
ConditionsSolid-state API handling, milling, and tablet compression.

Guarantees reproducible manufacturability and prevents batch loss during high-friction pharmaceutical processing steps.

Solid Oral Dosage Manufacturing for Palliative Care

Due to its low aqueous solubility and high solid-state stability, levomepromazine maleate is the mandatory salt form for manufacturing 25 mg and 50 mg oral tablets. It resists moisture-induced degradation during shelf-life, making it ideal for formulations aimed at managing severe chronic pain and terminal distress where consistent dosing is critical .

High-Potency Antiemetic and Antipsychotic Formulations

Leveraging its superior 5-HT2 and D2 receptor antagonism compared to chlorpromazine, this compound is procured for specialized antiemetic tablets. It is specifically utilized when first-line agents fail, providing broad-spectrum receptor blockade to control refractory nausea and psychomotor agitation [1].

Neuropharmacological Reference Standards

In research settings, the stable orthorhombic crystalline form of levomepromazine maleate (MP 176–179 °C) is used as a reliable quantitative reference standard in receptor binding assays and chromatographic API profiling, ensuring high reproducibility in analytical chemistry workflows [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

444.17189317 Da

Monoisotopic Mass

444.17189317 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5KN5Y9V01K

GHS Hazard Statements

Aggregated GHS information provided by 32 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (90.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (81.25%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (84.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of psychosis, particular those of schizophrenia, and manic phases of bipolar disorder.

Mechanism of Action

Methotrimeprazine's antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain. In addition, its binding to 5HT2 receptors may also play a role.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

7104-38-3

Absorption Distribution and Excretion

Methotrimeprazine has an incomplete oral bioavailability, because it undergoes considerable first-pass-metabolism in the liver. Oral bioavailability is approximately 50 to 60%.

Metabolism Metabolites

Hepatic. Methotrimeprazine is metabolized in the liver and degraded to a sulfoxid-, a glucuronid- and a demethyl-moiety. Half Life: Approximately 20 hours.

Wikipedia

Levomepromazine
Triethyl_borate

Biological Half Life

Approximately 20 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Gál GT, May NV, Bombicz P. Crystal structure of levomepromazine maleate. Acta Crystallogr E Crystallogr Commun. 2016 Apr 5;72(Pt 5):612-5. doi: 10.1107/S2056989016004916. eCollection 2016 May 1. PubMed PMID: 27308001; PubMed Central PMCID: PMC4908531.
2: Ishikawa T, Zhu BL, Maeda H. Effects of therapeutic agents on cellular respiration as an indication of metabolic activity. Hum Exp Toxicol. 2006 Mar;25(3):135-40. PubMed PMID: 16634332.
3: Hosomi K, Okuno A, Umetani Y, Araya T, Matsuyama K, Haginaka J, Mifune M, Saito Y. Coloration of phenothiazines with metal-containing drugs. Yakugaku Zasshi. 2004 Sep;124(9):587-98. PubMed PMID: 15340180.
4: Montoya A, Ocampo M, Torres-Ruiz A. Neuroleptic malignant syndrome in Mexico. Can J Clin Pharmacol. 2003 Fall;10(3):111-3. PubMed PMID: 14506509.
5: Nikolic K, Popovic R. Polarographic determination of levomepromazine maleate on basis of maleinic acid measuring. Acta Pharm Hung. 1978 Jul;48(4):151-4. PubMed PMID: 707106.
6: SVENNEBY G, KVAMME E, EITINGER L. LEVOMEPROMAZINE (NOZINAN) MEDICATION AS A SOURCE OF ERROR IN THE LABORATORY DIAGNOSIS OF PHENYLKETONURIA. Scand J Clin Lab Invest. 1965;17:260-4. PubMed PMID: 14320097.

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